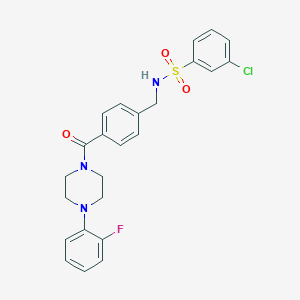

![molecular formula C17H14N6O2S2 B492904 N-[5-(4-甲氧基苯基)-1,2,4-噻二唑-3-基]-2-([1,2,4]三唑并[4,3-a]吡啶-3-基硫代)乙酰胺 CAS No. 690645-85-3](/img/structure/B492904.png)

N-[5-(4-甲氧基苯基)-1,2,4-噻二唑-3-基]-2-([1,2,4]三唑并[4,3-a]吡啶-3-基硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Thiadiazoles and 1,2,4-triazoles are classes of heterocyclic compounds that exhibit a wide range of biological activities . They have been found to possess antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . The 1,3,4-thiadiazole moiety, in particular, has been modified in various ways to produce anticonvulsant agents that are highly effective and have low toxicity .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, a class of compounds related to the one you’re interested in, has been the subject of recent research . These compounds are synthesized by fusing a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied . The fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring result in four isomeric structural variants of triazolothiadiazine .科学研究应用

概述

化合物“N-[5-(4-甲氧基苯基)-1,2,4-噻二唑-3-基]-2-([1,2,4]三唑并[4,3-a]吡啶-3-基硫代)乙酰胺”属于具有杂环骨架(如三唑和噻二唑)的一大类化学实体。这些骨架因其多样的生物活性以及在各种科学研究和医药应用中的潜力而受到认可。

三唑和噻二唑衍生物在药物化学中的应用

三唑和噻二唑衍生物,包括与本例中化合物结构相似的化合物,已因其治疗潜力而被广泛探索。Koval 等人(2022 年)的文献综述强调了这些衍生物展示的广泛生物活性,包括抗菌、抗真菌、抗病毒、抗癌和抗惊厥作用。这些杂环系统的结构修饰促进了具有增强生物活性和最佳药物特性的新分子的合成 (Koval, Lozynskyi, Shtrygol’, Lesyk, 2022)。

杂环 N-氧化物在有机合成和药物开发中的应用

杂环 N-氧化物,包括源自三唑和噻二唑的杂环 N-氧化物,已在有机合成、催化和药物开发中显示出显着的效用。Li 等人(2019 年)回顾了杂环 N-氧化物衍生物在这些领域的重要性,展示了它们在形成金属配合物、设计催化剂和表现出多种生物活性(如抗癌和抗菌特性)中的作用 (Li, Wu, Sun, Lu, Wong, Fang, Zhang, 2019)。

三唑和噻二唑的药理学意义

通过各种研究进一步证实了三唑和噻二唑衍生物多样化的药理学应用,这些研究探索了它们的作用机制和在治疗不同疾病中的潜在用途。例如,Sakhuja、Panda 和 Bajaj(2012 年)重点介绍了氮杂环系统(包括三唑)的微波辅助合成方法,这对于开发具有高治疗效力的新药物至关重要 (Sakhuja, Panda, Bajaj, 2012)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

The ability of hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allows them to make specific interactions with different target receptors . This interaction can lead to changes in the function of these targets, resulting in the observed pharmacological effects.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways due to their broad spectrum of pharmacological activities . These activities can lead to downstream effects that contribute to the overall therapeutic effect of the compound.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of the compound and its distribution within the body.

Result of Action

Similar compounds have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

未来方向

属性

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S2/c1-25-12-7-5-11(6-8-12)15-19-16(22-27-15)18-14(24)10-26-17-21-20-13-4-2-3-9-23(13)17/h2-9H,10H2,1H3,(H,18,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDWOHGJDRHKLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B492823.png)

![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492824.png)

![N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492826.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B492827.png)

![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-tert-butylbenzenesulfonamide](/img/structure/B492829.png)

![4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B492830.png)

![N-(4-bromo-2-fluorophenyl)-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B492835.png)

![N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492837.png)

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)benzamide](/img/structure/B492839.png)

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide](/img/structure/B492842.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492843.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B492844.png)